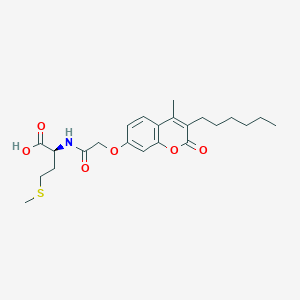
(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine
Descripción general
Descripción
Novel hepatitis B/D virus entry inhibitor, targeting sodium taurocholate cotransporting polypeptide (NTCP)
NPD8716 is a hepatitis B/D virus entry inhibitor, targeting sodium taurocholate cotransporting polypeptide (NTCP).
Actividad Biológica
(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine, also known as 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H22O5
- Molecular Weight : 318.36 g/mol
- CAS Number : 438030-04-7
Antioxidant Activity
Research indicates that coumarin derivatives, including those similar to this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and diseases such as cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound's structural similarity to other coumarins suggests potential inhibition of key enzymes:
- Acetylcholinesterase (AChE) : Studies have shown that coumarin derivatives can inhibit AChE activity, which is significant in treating Alzheimer's disease .
- Butyrylcholinesterase (BuChE) : Similar to AChE, inhibition of BuChE can also contribute to cognitive enhancement by increasing acetylcholine levels in the brain .
Anti-Cancer Properties
Emerging studies highlight the anti-cancer potential of this compound. The compound has been observed to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .
Study on Apoptosis Induction
A recent study investigated the effects of a related coumarin derivative on Jurkat T-cell leukemia cells. The results demonstrated that treatment with the compound significantly increased caspase-3 activity, indicating enhanced apoptotic processes. The study reported a dose-dependent response, with higher concentrations leading to greater cell death rates .
Neuroprotective Effects
Another study focused on the neuroprotective effects of coumarin derivatives in models of neurodegeneration. The results suggested that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
The proposed mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The compound may neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.
- Enzyme Modulation : By inhibiting AChE and BuChE, it increases acetylcholine levels, enhancing cognitive function.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to cancer cell death.
Data Summary
Propiedades
IUPAC Name |
(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO6S/c1-4-5-6-7-8-18-15(2)17-10-9-16(13-20(17)30-23(18)28)29-14-21(25)24-19(22(26)27)11-12-31-3/h9-10,13,19H,4-8,11-12,14H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIJSZWSLQTHAP-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(CCSC)C(=O)O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H](CCSC)C(=O)O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















